molecular formula C26H32N4O6 B10849117 H-Dmt-Tic-Glu-NH2

H-Dmt-Tic-Glu-NH2

Cat. No.: B10849117
M. Wt: 496.6 g/mol
InChI Key: CXJVHAFXBCEOKB-FKBYEOEOSA-N
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Description

Preparation Methods

The synthesis of H-Dmt-Tic-Glu-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The key steps include:

Chemical Reactions Analysis

H-Dmt-Tic-Glu-NH2 undergoes various chemical reactions, including:

Scientific Research Applications

H-Dmt-Tic-Glu-NH2 has several scientific research applications:

Mechanism of Action

H-Dmt-Tic-Glu-NH2 exerts its effects by binding to delta opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s high selectivity for delta receptors over other opioid receptors is due to its unique structure, which allows for specific interactions with the receptor binding sites .

Comparison with Similar Compounds

H-Dmt-Tic-Glu-NH2 is compared with other delta opioid receptor ligands such as:

This compound stands out due to its high selectivity and affinity for delta opioid receptors, making it a valuable tool in opioid research .

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4S)-5-amino-4-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H32N4O6/c1-14-9-18(31)10-15(2)19(14)12-20(27)26(36)30-13-17-6-4-3-5-16(17)11-22(30)25(35)29-21(24(28)34)7-8-23(32)33/h3-6,9-10,20-22,31H,7-8,11-13,27H2,1-2H3,(H2,28,34)(H,29,35)(H,32,33)/t20-,21-,22-/m0/s1

InChI Key

CXJVHAFXBCEOKB-FKBYEOEOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCC(=O)O)C(=O)N)N)C)O

Origin of Product

United States

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